EPZ031686 Oral Bioavailability Enables In Vivo Studies, Unachievable with EPZ030456
EPZ031686 exhibits substantial oral bioavailability (F) of 48% at 5 mg/kg and 69% at 50 mg/kg in mice, enabling its use in in vivo target validation studies [1]. In contrast, the closely related sulfamide analog EPZ030456 could not be formulated for oral dosing due to poor solubility, restricting its use to in vitro experiments [1].
| Evidence Dimension | Oral Bioavailability (F) in CD-1 mice |
|---|---|
| Target Compound Data | 48 ± 5.4% at 5 mg/kg; 69 ± 8.2% at 50 mg/kg |
| Comparator Or Baseline | EPZ030456 (analog) - Not orally bioavailable; unable to be formulated for oral dosing |
| Quantified Difference | Absolute difference of 48-69% bioavailability for EPZ031686 vs. 0% for EPZ030456 |
| Conditions | Oral gavage (p.o.) administration in CD-1 mice; unbound blood concentrations remained above the cellular IC50 for >12 h after a 50 mg/kg dose |
Why This Matters
This is a critical selection criterion for any research requiring in vivo pharmacodynamic or efficacy studies, where oral dosing is often preferred for repeated administration.
- [1] Mitchell LH, Boriack-Sjodin PA, Smith S, et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Med Chem Lett. 2016;7(2):134-138. View Source
